molecular formula C13H10O2 B032479 2-Biphenylcarboxylic acid CAS No. 947-84-2

2-Biphenylcarboxylic acid

Cat. No. B032479
CAS RN: 947-84-2
M. Wt: 198.22 g/mol
InChI Key: ILYSAKHOYBPSPC-UHFFFAOYSA-N
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Description

2-Biphenylcarboxylic acid, also known as biphenyl-2-carboxylic acid, is a compound that features a carboxylic acid group attached to the second carbon of a biphenyl structure. The biphenyl moiety consists of two benzene rings connected by a single bond, allowing for a certain degree of rotation or "twist" between the rings. This structural feature can influence the compound's physical properties and reactivity .

Synthesis Analysis

The synthesis of biphenylcarboxylic acid derivatives can be achieved through various methods. For instance, 2,5-Biphenyldicarboxylic acid can be synthesized by a cross-coupling reaction of 2-bromo-p-xylene with bromobenzene, followed by oxidation with KMnO_4 . Another method involves the preparation of Biphenyl-4,4'-dicarboxylic acid through alkylation, hydrolysis, Sommelet reaction, and oxidation, starting from biphenyl . These methods highlight the versatility of biphenylcarboxylic acids in synthetic chemistry, particularly in the field of liquid crystal polymer materials.

Molecular Structure Analysis

The molecular structure of 2-biphenylcarboxylic acid has been characterized by X-ray crystallography, revealing a layered structure with the biphenyl twist angles ranging from 46.5 to 52.5 degrees. The dihedral angles between the carboxyl group planes and the planes of the rings to which they are attached range from 43.6 to 50.9 degrees . This structural information is crucial for understanding the compound's reactivity and interactions with other molecules.

Chemical Reactions Analysis

Biphenylcarboxylic acids can participate in various chemical reactions due to the presence of the carboxylic acid functional group. They can be converted into amides, esters, and other derivatives, which can then be used to synthesize complex molecules or materials. For example, biphenyl-2,2'-dicarboxylic acid can be esterified to produce biphenyl-2,2'-dicarboxylic acid-2-methyl ester, which has potential applications in coordination chemistry and materials science .

Physical and Chemical Properties Analysis

The physical and chemical properties of biphenylcarboxylic acids have been extensively studied. The standard molar enthalpies of combustion and sublimation of these acids have been measured, and their gas-phase enthalpies of formation have been determined through both experimental and theoretical approaches. The acids containing at least one ortho COOH group are comparatively less stable than their isomers with only meta or para COOH groups . Additionally, the UV-Visible absorption spectra of metal-organic frameworks constructed from biphenylcarboxylic acid derivatives have been investigated, demonstrating the influence of the biphenyl moiety on the optical properties of these materials .

Scientific Research Applications

Environmental Impact and Remediation

Research on similar compounds, such as polychlorinated biphenyls (PCBs), has shown significant environmental persistence and toxicity, necessitating studies on their remediation and environmental impact. For example, Jing et al. (2018) reviewed the remediation technologies for PCBs in contaminated soils and sediments, exploring methods like microbial degradation and chemical reagents for PCB removal, which could be relevant for 2-biphenylcarboxylic acid derivatives in environmental contexts (Jing et al., 2018).

Chemical and Physicochemical Studies

The study of carboxylic acids and their derivatives, including 2-biphenylcarboxylic acid, is significant in understanding their chemical and physicochemical properties. For instance, Jarboe et al. (2013) discussed the inhibition of biocatalysts by carboxylic acids, which could provide insights into the interactions of 2-biphenylcarboxylic acid with microbial systems and its potential biotechnological applications (Jarboe et al., 2013).

Biotechnological Applications

The versatility of carboxylic acids in biotechnology has been demonstrated through the production of valuable chemicals from lactic acid via biotechnological routes. Gao et al. (2011) reviewed the production of chemicals from lactic acid, highlighting the potential for using derivatives of 2-biphenylcarboxylic acid in similar biotechnological applications (Gao et al., 2011).

Analytical and Diagnostic Applications

The use of carboxylic acids and their derivatives in analytical chemistry and diagnostics is well-documented. Halliday and Rennie (1982) discussed the use of stable isotopes, including those of carbon, which could be incorporated into compounds like 2-biphenylcarboxylic acid for diagnostic purposes and clinical research (Halliday & Rennie, 1982).

Advanced Material Development

Innovative materials have been developed using carboxylic acid derivatives. Research on solvent developments for liquid-liquid extraction of carboxylic acids by Sprakel and Schuur (2019) could inform the use of 2-biphenylcarboxylic acid in the development of new materials and extraction technologies (Sprakel & Schuur, 2019).

Safety And Hazards

2-Biphenylcarboxylic acid is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash off immediately with plenty of water .

properties

IUPAC Name

2-phenylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O2/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILYSAKHOYBPSPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30870814
Record name [1,1'-Biphenyl]-2-carboxylic acid
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Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Biphenylcarboxylic acid

CAS RN

947-84-2, 51317-27-2
Record name 1-Biphenyl-2-carboxylic acid
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Record name o-Phenylbenzoic acid
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Record name (1,1'-Biphenyl)carboxylic acid
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Record name 2-Biphenylcarboxylic acid
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Record name [1,1'-Biphenyl]-2-carboxylic acid
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Record name o-phenylbenzoic acid
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Synthesis routes and methods

Procedure details

To a stirred solution of a mixture(620 mg, 2.54 mmol) of ethyl 4-chloro-2-phenylcyclohexa-2,4-dienecarboxylate and ethyl 4-chloro-2-phenylcyclohexa-1,3-dienecarboxylate in MeOH(5 ml), NaOMe(28% in MeOH, 1.98 g, 10.1 mmol) was added. After stirring for 17 hr at room temperature, the solvent was evaporated under reduced pressure. Water was added to the residue and dil. HCl aq., and it was extracted with AcOEt. The organic layer was washed with brine and dried over MgSO4. After removal of the solvent, the residue was purified by column chromatography on silica gel with n-hexane-AcOEt to afford 136 mg of ethyl 2-phenylbenzoate(y=23.7%) and 236 mg of 2-phenylbenzoic acid(y=53.8%). 1H-NMR(ppm, 300 MHz, CDCl3) δ ester 7.82(1H, dd, J=1.4 and 7.7 Hz), 7.10-7.60(8H), 4.08(2H, d, J=7.0 Hz), 0.98(3H, t, J=7.0 Hz); acid 7.95(1H, d, J=7.9 Hz)
Name
ethyl 4-chloro-2-phenylcyclohexa-2,4-dienecarboxylate
Quantity
620 mg
Type
reactant
Reaction Step One
Name
ethyl 4-chloro-2-phenylcyclohexa-1,3-dienecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.98 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
53.8%

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